molecular formula C16H17N3O4 B6661896 4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid

Cat. No.: B6661896
M. Wt: 315.32 g/mol
InChI Key: MQOGFUCQYLLAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid typically involves the reaction of 3,4-diethyl-6-oxo-1H-pyridazine-5-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid is unique due to its specific combination of a pyridazine core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-11-12(4-2)18-19-15(21)13(11)14(20)17-10-7-5-9(6-8-10)16(22)23/h5-8H,3-4H2,1-2H3,(H,17,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOGFUCQYLLAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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